1,3-thiazolidine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazolidine-3-carbonyl chloride is an organic compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazolidine with phosgene (carbonyl chloride). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
Thiazolidine+Phosgene→1,3-Thiazolidine-3-carbonyl chloride
Another method involves the use of thionyl chloride as a chlorinating agent. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted thiazolidine derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-thiazolidine-3-carboxylic acid.
Reduction: It can be reduced to 1,3-thiazolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent the decomposition of the reagent.
Major Products Formed
Substituted Thiazolidines: Formed from nucleophilic substitution reactions.
1,3-Thiazolidine-3-carboxylic Acid: Formed from hydrolysis.
1,3-Thiazolidine: Formed from reduction.
Scientific Research Applications
1,3-Thiazolidine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Thiazolidine derivatives have shown potential as therapeutic agents with activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Bioconjugation: It is used in the conjugation of biomolecules, facilitating the study of biological processes and the development of biocompatible materials.
Mechanism of Action
The mechanism of action of 1,3-thiazolidine-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted thiazolidine derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidine-2-thione: Another thiazolidine derivative with sulfur at the second position, known for its biological activities.
1,3-Thiazolidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group at the fourth position, used in different synthetic applications.
Uniqueness
1,3-Thiazolidine-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.
Properties
CAS No. |
1181083-24-8 |
---|---|
Molecular Formula |
C4H6ClNOS |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.